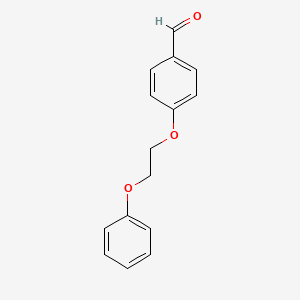
4-(2-Phenoxyethoxy)benzaldehyde
Übersicht
Beschreibung
4-(2-Phenoxyethoxy)benzaldehyde is an organic compound with the molecular formula C15H14O3 It is a benzaldehyde derivative where the benzene ring is substituted with a 2-phenoxyethoxy group
Wirkmechanismus
Target of Action
The primary targets of 4-(2-Phenoxyethoxy)benzaldehyde are the cellular antioxidation systems of fungi . This compound disrupts these systems, leading to effective control of fungal pathogens . The compound’s antifungal activity is enhanced by the presence of an ortho-hydroxyl group in the aromatic ring .
Mode of Action
This compound interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through redox-active compounds, which destabilize cellular redox homeostasis and/or antioxidation systems . The compound’s antifungal activity is through disruption of cellular antioxidation .
Biochemical Pathways
The affected pathways involve the oxidative stress-response pathway of fungi . The compound’s action results in the disruption of these pathways, leading to the inhibition of fungal growth . The compound also enhances the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .
Pharmacokinetics
A related compound, benzaldehyde, has been shown to elevate the cumulative quantity of passively diffused drugs with high hydrophilicity . This suggests that this compound may have similar properties, potentially enhancing membrane permeability and thus impacting bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of cellular antioxidation systems and destabilization of cellular redox homeostasis . This leads to the inhibition of fungal growth . The compound also enhances the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenoxyethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-phenoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Hydroxybenzaldehyde+2-PhenoxyethanolK2CO3,DMFthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Phenoxyethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-(2-Phenoxyethoxy)benzoic acid.
Reduction: 4-(2-Phenoxyethoxy)benzyl alcohol.
Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.
Wissenschaftliche Forschungsanwendungen
4-(2-Phenoxyethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the phenoxyethoxy group, making it less lipophilic.
2-Phenoxyethanol: Does not have the aldehyde functionality, limiting its reactivity in certain reactions.
4-(2-Methoxyethoxy)benzaldehyde: Similar structure but with a methoxy group instead of a phenoxy group, which can affect its reactivity and interactions.
Uniqueness
4-(2-Phenoxyethoxy)benzaldehyde is unique due to the presence of both the aldehyde group and the phenoxyethoxy group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Eigenschaften
IUPAC Name |
4-(2-phenoxyethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-12-13-6-8-15(9-7-13)18-11-10-17-14-4-2-1-3-5-14/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZXOUAOLHEJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541897 | |
| Record name | 4-(2-Phenoxyethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103660-61-3 | |
| Record name | 4-(2-Phenoxyethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B3045164.png)
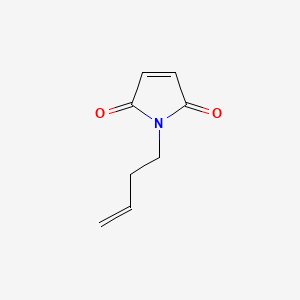
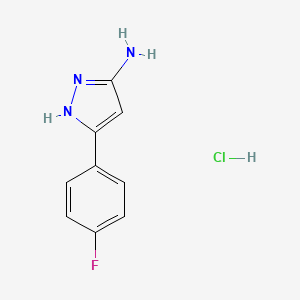
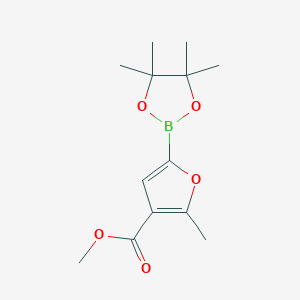
![Ethenamine, N,N-bis[(trimethylsilyl)oxy]-](/img/structure/B3045171.png)
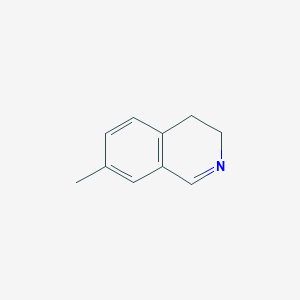
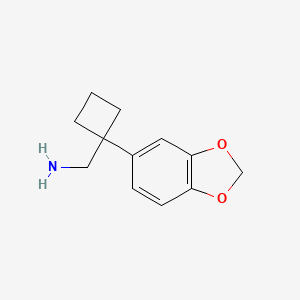
![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3045175.png)
![[(3,3,3-Trifluoropropyl)sulfanyl]benzene](/img/structure/B3045176.png)

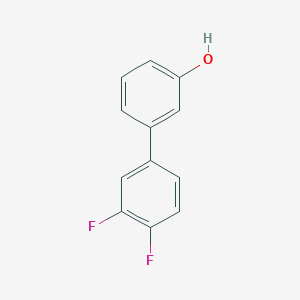

-](/img/structure/B3045186.png)
![Tert-butyl 4',6'-dihydrospiro[cyclopropane-1,7'-pyrazolo[4,3-C]pyridine]-5'(2'H)-carboxylate](/img/structure/B3045187.png)
